2-Fluoro-4-iodotoluene
Overview
Description
2-Fluoro-4-iodotoluene is an organic compound with the molecular formula C₇H₆FI. It is a derivative of toluene, where the hydrogen atoms at the second and fourth positions of the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-iodotoluene can be synthesized through several methods. One common approach involves the iodination of 2-fluorotoluene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-fluorotoluene
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions
Major Products:
Substitution: Products include various substituted toluenes.
Oxidation: Products include 2-fluoro-4-iodobenzoic acid or 2-fluoro-4-iodobenzaldehyde.
Reduction: The major product is 2-fluorotoluene
Scientific Research Applications
2-Fluoro-4-iodotoluene is utilized in numerous scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound is explored for its potential in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodotoluene involves its interaction with various molecular targets. The fluorine and iodine atoms influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, making the compound valuable in biochemical and pharmacological studies .
Comparison with Similar Compounds
4-Fluoro-2-iodotoluene: Similar in structure but with different positional isomers.
2-Fluoro-4-chlorotoluene: Contains a chlorine atom instead of iodine.
2-Fluoro-4-bromotoluene: Contains a bromine atom instead of iodine
Uniqueness: 2-Fluoro-4-iodotoluene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-fluoro-4-iodo-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLWTFTXGKKCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193054 | |
Record name | 2-Fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39998-81-7 | |
Record name | 2-Fluoro-4-iodo-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39998-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-iodotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039998817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUORO-4-IODOTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXZ7JMG1YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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